molecular formula C8H6N2O2 B011540 3-(Pyridin-4-yl)isoxazol-5(4H)-one CAS No. 101084-52-0

3-(Pyridin-4-yl)isoxazol-5(4H)-one

Cat. No.: B011540
CAS No.: 101084-52-0
M. Wt: 162.15 g/mol
InChI Key: GMEKULAASCJPNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Pyridin-4-yl)isoxazol-5(4H)-one is a heterocyclic compound that features both a pyridine ring and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-4-yl)isoxazol-5(4H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-oxo-3-(pyridin-4-yl)propanenitrile with hydroxylamine hydrochloride in ethanol at elevated temperatures. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired isoxazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-4-yl)isoxazol-5(4H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the isoxazole ring to other functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or isoxazole rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(Pyridin-4-yl)isoxazol-5(4H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Pyridin-4-yl)isoxazol-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-(Pyridin-4-yl)isoxazol-5-amine: This compound is similar in structure but contains an amine group instead of a ketone.

    2-(Pyridin-4-yl)isoxazol-5(4H)-one: This isomer differs in the position of the pyridine ring attachment.

Uniqueness

3-(Pyridin-4-yl)isoxazol-5(4H)-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of pyridine and isoxazole rings makes it a versatile compound for various applications.

Properties

IUPAC Name

3-pyridin-4-yl-4H-1,2-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8-5-7(10-12-8)6-1-3-9-4-2-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMEKULAASCJPNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NOC1=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377517
Record name 3-pyridin-4-yl-4H-1,2-oxazol-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101084-52-0
Record name 3-pyridin-4-yl-4H-1,2-oxazol-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.